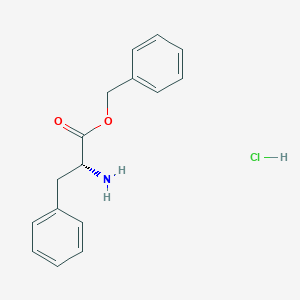![molecular formula C11H12BClN2O2 B1455008 [4-chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)phényl]acide boronique CAS No. 1287753-38-1](/img/structure/B1455008.png)
[4-chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)phényl]acide boronique
Vue d'ensemble
Description
“[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” is a chemical compound with the molecular formula C11H12BClN2O2 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” consists of a phenyl ring substituted with a chlorine atom and a pyrazole ring, which is further substituted with two methyl groups . The boronic acid group is attached to the phenyl ring .
Physical And Chemical Properties Analysis
“[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” has a molecular weight of 250.49 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 58.3 Ų .
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
Ce composé a montré un potentiel prometteur dans la lutte contre les maladies tropicales telles que la leishmaniose et le paludisme. Les composés portant un groupe pyrazole, y compris les dérivés de l’acide [4-chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)phényl]boronique, ont été synthétisés et évalués pour leur potentiel à inhiber la croissance de Leishmania aethiopica et de Plasmodium berghei . Ces composés ont démontré une activité significative, un dérivé présentant une activité antipromastigote supérieure à celle des médicaments standards .
Études de docking moléculaire
Les dérivés du composé ont été soumis à des études de docking moléculaire pour comprendre leur interaction avec les cibles biologiques. Par exemple, une étude a justifié la puissante activité antipromastigote d’un dérivé en analysant son modèle d’ajustement dans la poche LmPTR1, caractérisée par une énergie libre de liaison inférieure . Cela suggère que le composé pourrait être un pharmacophore clé pour le développement de nouveaux agents antileishmaniennes.
Synthèse de dérivés de pyrazole
Le composé sert de précurseur dans la synthèse de divers dérivés de pyrazole. Ces dérivés ont été synthétisés par des réactions avec l’hydrate d’hydrazine et d’autres réactifs, conduisant à des composés présentant des activités biologiques potentielles . La polyvalence de ce composé dans la synthèse de structures de pyrazole diverses souligne son importance en chimie médicinale.
Réactions de couplage de Suzuki
L’acide [4-chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)phényl]boronique est utilisé dans les réactions de couplage de Suzuki, un type de réaction de couplage croisé qui forme des liaisons carbone-carbone. Cette application est cruciale dans le domaine de la synthèse organique, où elle contribue à la construction de molécules complexes .
Développement d’agents antitumoraux
Le composé a été utilisé dans la préparation d’inhibiteurs sélectifs qui ciblent des enzymes ou des protéines spécifiques associées au cancer. Par exemple, il a été utilisé dans la synthèse d’inhibiteurs de CHK1 de type quinazolinyl-phénol, qui sont explorés comme agents antitumoraux et radioprotecteurs potentiels .
Inhibiteurs de la cathépine
Une autre application importante est la synthèse stéréosélective d’inhibiteurs sélectifs de la cathépine. Les cathépsines sont des protéases impliquées dans divers processus physiologiques, et leurs inhibiteurs peuvent être utilisés pour traiter des maladies comme le cancer et les affections inflammatoires .
Propriétés biologiques
L’échafaudage de pyrazole, qui comprend des dérivés de l’acide [4-chloro-2-(3,5-diméthyl-1H-pyrazol-1-yl)phényl]boronique, est associé à une gamme de propriétés biologiques. Parmi celles-ci, on peut citer les activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides .
Orientations Futures
Given the wide range of biological activities exhibited by pyrazole derivatives , “[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid” could be a potential candidate for further pharmacological studies. More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid would act as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
The result of the action of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent also plays a crucial role in the reaction .
Propriétés
IUPAC Name |
[4-chloro-2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BClN2O2/c1-7-5-8(2)15(14-7)11-6-9(13)3-4-10(11)12(16)17/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBQEOVZNHLSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166155 | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287753-38-1 | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



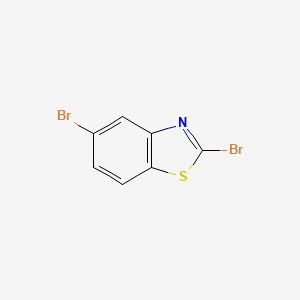

![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)
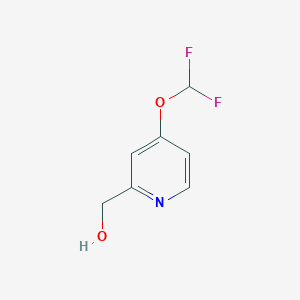
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
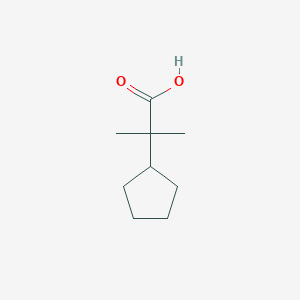
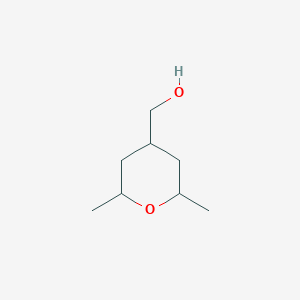
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)




![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)
